molecular formula C8H7Cl2NO B2721671 2-(3,4-Dichlorophenyl)acetamide CAS No. 868697-78-3

2-(3,4-Dichlorophenyl)acetamide

Cat. No.: B2721671
CAS No.: 868697-78-3
M. Wt: 204.05
InChI Key: ZZEVQJYIDJSWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorophenyl)acetamide is an organic compound with the molecular formula C8H7Cl2NO and a molecular weight of 204.05 g/mol . It is a derivative of acetamide, where the acetamide group is substituted with a 3,4-dichlorophenyl group. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)acetamide typically involves the reaction of 3,4-dichloroaniline with acetic anhydride or acetyl chloride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

3,4-Dichloroaniline+Acetic AnhydrideThis compound+Acetic Acid\text{3,4-Dichloroaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 3,4-Dichloroaniline+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3,4-dichlorophenyl)acetamide
  • N-(2,4-Dichlorophenyl)acetamide
  • 3,4-Dichlorophenylacetic acid

Uniqueness

2-(3,4-Dichlorophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms on the phenyl ring enhances its reactivity and potential for various applications compared to similar compounds .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEVQJYIDJSWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.